1-(Pyrimidin-5-yl)ethanamine

Description

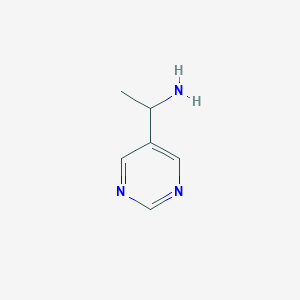

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-5-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCPZMRPJBYIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596431 | |

| Record name | 1-(Pyrimidin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179323-61-6 | |

| Record name | α-Methyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179323-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyrimidin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyrimidin-5-yl)ethanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyrimidin-5-yl)ethanamine is a primary amine containing a pyrimidine scaffold, a heterocyclic aromatic organic compound similar to pyridine. The pyrimidine ring system is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous synthetic compounds with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive overview of the predicted physical and chemical properties of this compound, a proposed synthetic route, and its potential applications in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide leverages data from analogous structures and established chemical principles to provide a robust predictive profile.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[3][4] Its derivatives are known to exhibit diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors and can participate in crucial interactions with biological targets. The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties of drug candidates.[6] The introduction of an ethanamine substituent at the 5-position of the pyrimidine ring introduces a chiral center and a basic amino group, which can serve as a key pharmacophoric element for target engagement.

Physicochemical Properties

| Property | Predicted Value | Comments and Rationale |

| Molecular Formula | C₆H₉N₃ | Calculated from the chemical structure. |

| Molecular Weight | 123.16 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar small molecule amines. |

| Boiling Point | ~200-220 °C | Estimated based on the boiling point of analogous compounds. |

| Melting Point | Not available | Likely to be a low melting solid or a liquid at room temperature. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO) | The presence of the amine and pyrimidine nitrogens, capable of hydrogen bonding, suggests good solubility in polar solvents. Solubility is expected to be pH-dependent. |

| pKa | ~8.5 - 9.5 (for the primary amine) | The ethylamine side chain is expected to have a pKa typical for primary amines. The pyrimidine nitrogens are weakly basic. |

| LogP | ~0.5 - 1.5 | The octanol-water partition coefficient is predicted to be low, indicating a degree of hydrophilicity. |

Chemical Properties and Reactivity

Basicity

The primary amine group is the most basic site in the molecule, readily undergoing protonation to form the corresponding ammonium salt in the presence of acids. The nitrogen atoms of the pyrimidine ring are significantly less basic due to the delocalization of their lone pairs within the aromatic system.

Reactivity of the Amine Group

The primary amine is a nucleophile and will undergo typical reactions of primary amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient aromatic system. Electrophilic aromatic substitution is generally difficult and, if it occurs, is predicted to be directed to the 5-position, which is the most electron-rich. However, the existing substituent at the 5-position makes further electrophilic substitution challenging. Nucleophilic aromatic substitution is more facile on the pyrimidine ring, particularly at the 2, 4, and 6 positions, especially if a leaving group is present at one of these positions.

Proposed Synthesis

A plausible and efficient synthetic route to this compound is the reductive amination of the corresponding ketone, 1-(Pyrimidin-5-yl)ethan-1-one.[7][8] This ketone is commercially available or can be synthesized.[9]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 1-(Pyrimidin-5-yl)ethan-1-one.

Materials:

-

1-(Pyrimidin-5-yl)ethan-1-one

-

Ammonia (in methanol, 7N)

-

Sodium cyanoborohydride (NaBH₃CN) or Raney Nickel

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (if using Raney Nickel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(Pyrimidin-5-yl)ethan-1-one (1.0 eq) in methanol.

-

Amine Source: Add a solution of ammonia in methanol (10-20 eq).

-

Reducing Agent:

-

Method A (Sodium Cyanoborohydride): To the stirred solution, slowly add sodium cyanoborohydride (1.5 - 2.0 eq) in portions. Monitor the reaction by TLC or LC-MS.

-

Method B (Catalytic Hydrogenation): Add Raney Nickel (catalytic amount) to the methanolic solution of the ketone and ammonia. Place the reaction vessel on a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (typically 50 psi) until the reaction is complete.

-

-

Work-up:

-

For Method A, quench the reaction by the slow addition of water.

-

For Method B, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

-

-

Extraction: Concentrate the reaction mixture under reduced pressure. To the residue, add water and extract with diethyl ether or another suitable organic solvent (3 x 50 mL).

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The following are the predicted spectroscopic features for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals. Chemical shifts are predicted and may vary depending on the solvent and other conditions.[10][11]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrimidine H-2 | ~9.1 | s | 1H |

| Pyrimidine H-4, H-6 | ~8.8 | s | 2H |

| CH-NH₂ | ~4.0 | q | 1H |

| NH₂ | ~1.5 - 2.5 | br s | 2H |

| CH₃ | ~1.4 | d | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrimidine C-2 | ~158 |

| Pyrimidine C-4, C-6 | ~155 |

| Pyrimidine C-5 | ~130 |

| CH-NH₂ | ~50 |

| CH₃ | ~25 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of N-H stretching and bending vibrations from the primary amine.[12][13][14][15]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3300-3500 | Medium, two bands |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| N-H bend (primary amine) | 1590-1650 | Medium |

| C=N, C=C stretch (aromatic) | 1400-1600 | Medium to strong |

| C-N stretch | 1020-1250 | Medium |

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[16][17][18][19][20]

-

Molecular Ion (M⁺): m/z = 123

-

Major Fragments: Loss of a methyl group (M-15), loss of the amino group (M-16), and cleavage of the ethylamine side chain.

Applications in Drug Discovery

Given the prevalence of the pyrimidine scaffold in bioactive molecules, this compound represents a valuable building block for the synthesis of novel drug candidates.[3][4] The primary amine can be used as a handle to introduce various functionalities and to build more complex molecules through reactions such as amide bond formation, alkylation, and reductive amination. The chiral nature of the molecule also allows for the exploration of stereospecific interactions with biological targets. Potential therapeutic areas where derivatives of this compound could be explored include oncology, infectious diseases, and inflammatory disorders.[1][2][5][6]

Experimental Protocols for Characterization

For a novel chemical entity like this compound, a thorough characterization is essential.[21][22][23][24][25]

Determination of Solubility

Protocol: [26]

-

Add approximately 10 mg of the compound to 1 mL of the solvent (e.g., water, ethanol, DMSO) in a vial.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect for the presence of undissolved solid.

-

If the compound dissolves, it is considered soluble at that concentration.

-

For pH-dependent solubility, repeat the test in aqueous buffers of different pH values (e.g., pH 2, 7.4, 9).

Determination of pKa

Protocol (Potentiometric Titration): [27][28]

-

Dissolve a known amount of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

Conclusion

This compound is a promising, yet under-characterized, molecule with significant potential as a building block in drug discovery. This guide provides a comprehensive predicted profile of its physical and chemical properties, a viable synthetic route, and expected spectroscopic data. The outlined experimental protocols for synthesis and characterization offer a practical framework for researchers to further investigate this and similar novel chemical entities. The rich pharmacology associated with the pyrimidine scaffold suggests that derivatives of this compound could lead to the development of new and effective therapeutic agents.

References

- Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

- Biological activities of synthetic pyrimidine derivatives. (2024, August 29). [Source name not provided].

- Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

- Mass spectral fragmentation modes of pyrimidine deriv

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

- A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. (n.d.). Ignited Minds Journals.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). [Source name not provided].

- UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.).

- Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. (2018, March 23). PubMed. [Link]

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021, June 25). SciSpace. [Link]

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]

- Pacific BioLabs. Analytical Services to Characterize New Chemical Entities. [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Request PDF. Chemical and Physical Characterizations of Potential New Chemical Entity. [Link]

- ResearchGate. (2025, August 9). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

- Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Deriv

- Editorial: Novel compounds from chemistry to druggable candidates. (2024, September 17). PubMed Central. [Link]

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021, May 19).

- Drug Development Based on New Chemical Entities. (n.d.). Prime Scholars. [Link]

- Identification of Novel Chemical Entities for Adenosine Receptor Type 2A Using Molecular Modeling Approaches. (n.d.). MDPI. [Link]

- Solubility of Organic Compounds. (2023, August 31). [Source name not provided].

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13).

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites. [Link]

- SYNTHESIS OF PYRIMIDINE DERIV

- Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway. (2023, February 3). [Source name not provided].

- Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. [Link]

- Reductive Amination in the Synthesis of Pharmaceuticals. (2019, December 11). PubMed. [Link]

- Single-step synthesis of pyrimidine derivatives. (2006, November 8). PubMed. [Link]

- Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021, December 22). PubMed Central. [Link]

- Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N 7 -Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT). (2024, February 8).

- NMRDB.org. Predict 1H proton NMR spectra. [Link]

- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021, February). PubMed Central. [Link]

- Deton Corp. 1-(Pyrimidin-5-yl)ethan-1-ol. [Link]

- PubChem. 1-(Pyrimidin-5-yl)ethan-1-one. [Link]

- Request PDF.

- ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (n.d.).

Sources

- 1. A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles [ignited.in]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 6. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-(Pyrimidin-5-yl)ethan-1-one | C6H6N2O | CID 572308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Visualizer loader [nmrdb.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. wikieducator.org [wikieducator.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. sphinxsai.com [sphinxsai.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. article.sapub.org [article.sapub.org]

- 19. researchgate.net [researchgate.net]

- 20. iosrjournals.org [iosrjournals.org]

- 21. pacificbiolabs.com [pacificbiolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. primescholars.com [primescholars.com]

- 25. mdpi.com [mdpi.com]

- 26. scribd.com [scribd.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 1-(Pyrimidin-5-yl)ethanamine: Structural Analogs and Derivatives in Modern Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets. This technical guide provides a comprehensive exploration of 1-(Pyrimidin-5-yl)ethanamine, a chiral amine featuring the pyrimidine core. We will delve into its structural analogs and derivatives, with a particular focus on their design, synthesis, and application in drug development, primarily as kinase inhibitors for anticancer therapies. This document serves as a resource for researchers, scientists, and professionals in the field of drug discovery, offering insights into the rationale behind experimental design and the methodologies employed in the synthesis and evaluation of these promising compounds.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in drug discovery. Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with the ability of the pyrimidine core to act as a versatile scaffold for chemical modification, has led to its incorporation into a vast array of approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions, facilitating strong and specific binding to biological targets.[3]

This compound presents a particularly interesting starting point for drug design. The chiral aminoethyl group at the 5-position offers a key vector for chemical elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide will explore the landscape of structural analogs and derivatives of this core, with a focus on their potential as targeted therapeutics.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its derivatives can be approached through several established methodologies in organic chemistry. The choice of synthetic route is often dictated by the desired stereochemistry of the chiral center and the nature of the substituents on the pyrimidine ring.

General Synthesis of Substituted Pyrimidines

A common and versatile method for constructing the pyrimidine ring is the condensation of a β-dicarbonyl compound or its equivalent with an amidine.[1] For derivatives of this compound, a key intermediate would be a suitably functionalized three-carbon synthon that can be cyclized to form the pyrimidine core.

Experimental Protocol: General Pyrimidine Synthesis

A representative procedure for the synthesis of a substituted pyrimidine is outlined below:

-

Reaction Setup: To a solution of a β-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add an amidine hydrochloride (1.2 equivalents) and a base like sodium ethoxide (1.5 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours (4-24 h) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrimidine derivative.

Asymmetric Synthesis of the Chiral Amine Moiety

The stereochemistry of the ethanamine moiety is crucial for the biological activity of many chiral drugs. Enantiomerically pure this compound can be obtained through asymmetric synthesis, which offers significant advantages over classical resolution of racemic mixtures.[4]

One powerful approach is the catalytic asymmetric reduction of a corresponding ketimine or the asymmetric amination of a ketone precursor. Transition metal catalysts, particularly those based on rhodium and iridium with chiral phosphine ligands, have shown great success in the asymmetric hydrogenation of C=N bonds to produce chiral amines with high enantioselectivity.[5]

Experimental Protocol: Catalytic Asymmetric Hydrogenation

A general protocol for the asymmetric hydrogenation of a pyrimidinyl ketimine is as follows:

-

Catalyst Preparation: In a glovebox, a rhodium precursor such as [Rh(COD)2]BF4 and a chiral diphosphine ligand are dissolved in a degassed solvent like methanol or dichloromethane.

-

Reaction Setup: The pyrimidinyl ketimine substrate is added to the catalyst solution in a high-pressure autoclave.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 10-50 atm). The reaction is stirred at a specific temperature until the reaction is complete.

-

Analysis and Purification: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC). The product is then purified by standard chromatographic techniques.

Structural Analogs and Derivatives in Drug Development

The this compound scaffold serves as a valuable starting point for the development of potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6]

Kinase Inhibitors

Many kinase inhibitors share a common structural motif: a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, and various substituents that extend into adjacent regions to confer potency and selectivity. The pyrimidine ring is an excellent mimic of the adenine core of ATP.

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. Several N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent Aurora kinase inhibitors.[7] These compounds demonstrate that strategic substitution on the pyrimidine and the N-phenyl rings can lead to highly potent and selective inhibitors.

Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, and their aberrant activity is a hallmark of cancer. Pyrazolo[3,4-d]pyrimidin-4-ones have been identified as inhibitors of CDK4/cyclin D1.[8] The pyrimidine portion of these molecules is proposed to form key hydrogen bonds in the ATP-binding site. This highlights the potential for this compound derivatives to be developed as CDK inhibitors.

PLK4 is a master regulator of centriole duplication, and its overexpression is associated with tumorigenesis. Novel aminopyrimidine-based inhibitors of PLK4 have been developed, with some compounds exhibiting high potency and good stability.[9]

Anticancer Agents

Beyond specific kinase inhibition, pyrimidine derivatives have shown broad anticancer activity through various mechanisms. Novel pyrimidine derivatives have demonstrated the ability to inhibit the proliferation of a wide range of cancer cell lines, including those resistant to standard therapies.[2][10]

Structure-Activity Relationships (SAR)

The systematic modification of a lead compound and the evaluation of the biological activity of the resulting analogs is a cornerstone of drug discovery. For this compound derivatives, the following SAR insights can be inferred from the broader pyrimidine literature:

-

Substitution on the Pyrimidine Ring: Modifications at the 2-, 4-, and 6-positions of the pyrimidine ring can significantly impact biological activity. For example, the introduction of an amino group at the 2-position is a common feature in many kinase inhibitors.

-

Derivatization of the Amino Group: The primary amine of this compound is a key handle for introducing a wide variety of substituents. Acylation, alkylation, and arylation of this amine can lead to derivatives with improved potency and altered pharmacokinetic profiles.

-

Stereochemistry: The chirality of the ethanamine side chain is expected to be critical for biological activity. Often, only one enantiomer will exhibit the desired therapeutic effect, while the other may be inactive or even contribute to off-target toxicity.

Data Presentation

Table 1: Representative Pyrimidine-Based Kinase Inhibitors and their Targets

| Compound Class | Target Kinase(s) | Key Structural Features | Reference |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | Pyrimidine core with N-phenyl and thiazole substituents | [7] |

| Pyrazolo[3,4-d]pyrimidin-4-ones | CDK4/cyclin D1 | Fused pyrazolo-pyrimidine scaffold | [8] |

| Aminopyrimidine Derivatives | PLK4 | Aminopyrimidine core with diverse side chains | [9] |

Visualizations

Core Structure and Numbering

Caption: Core structure of this compound with IUPAC numbering.

General Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Novel Pyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine nucleus, a foundational six-membered heterocyclic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in essential biomolecules such as the nucleobases cytosine, thymine, and uracil underscores its biological importance and inherent biocompatibility.[2][3] This "privileged scaffold" has been ingeniously modified by chemists to generate a vast library of derivatives with a wide spectrum of pharmacological activities.[1][4] These synthetic analogs have demonstrated profound therapeutic potential, leading to the development of numerous clinically approved drugs for a variety of diseases.[3][5] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of novel pyrimidine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation in a drug discovery context. We will delve into their applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives have emerged as a particularly fruitful class of compounds in oncology research.[6][7] Their structural similarity to endogenous nucleosides allows them to function as antimetabolites, interfering with DNA and RNA synthesis and leading to the arrest of rapidly proliferating cancer cells.[8] Beyond this classic mechanism, novel derivatives have been engineered to interact with a variety of other cancer-specific targets.

Core Mechanisms of Anticancer Action

The anticancer efficacy of pyrimidine derivatives stems from their ability to modulate a range of biological targets crucial for tumor growth and survival.[9]

-

Inhibition of DNA Synthesis: Many pyrimidine-based drugs, such as 5-fluorouracil and gemcitabine, act as nucleoside analogs that, once metabolized, inhibit key enzymes like thymidylate synthase involved in the de novo synthesis of nucleotides, essential building blocks for DNA replication.[4][8] This leads to a depletion of the nucleotide pool, causing DNA damage and inducing apoptosis in cancer cells.[8]

-

Kinase Inhibition: A significant number of novel pyrimidine derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[3] These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which play pivotal roles in cell proliferation, angiogenesis, and cell cycle regulation.[3][10]

-

Tubulin Polymerization Inhibition: Some pyrimidine derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[10] This disruption of the cytoskeleton arrests cells in mitosis, ultimately leading to apoptotic cell death.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[4][11] Strategic modifications can enhance target affinity, improve pharmacokinetic properties, and overcome mechanisms of drug resistance. For instance, the substitution at the C2, C4, and C5 positions of the pyrimidine ring has been extensively explored to optimize anticancer activity.[11] The introduction of bulky aromatic groups can enhance binding to the ATP-binding pocket of kinases, while the incorporation of halogen atoms can modulate the electronic properties and metabolic stability of the molecule.[12]

Quantitative Data on Anticancer Activity of Pyrimidine Derivatives

The in vitro cytotoxic activity of pyrimidine derivatives is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | HCT-116 (Colon) | 1.98 ± 0.69 | [4] |

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 2.18 ± 0.93 | [4] |

| Furo[2,3-d]pyrimidine-oxadiazole hybrid | A549 (Lung) | 13.89 - 19.43 | [6] |

| 3-phenyltetrahydrobenzo[11][12]theno[2,3-d]pyrimidine | HCT-116 (Colon) | Superior to Doxorubicin | [6] |

| N4-hydrazone of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | A549 (Lung) | 15.3 | [6] |

| N4-hydrazone of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | MCF-7 (Breast) | 10.9 | [6] |

| Aminopyrimidine (RDS 3442) | Glioblastoma, TNBC, Colon Cancer | Potent Inhibition | [7] |

| Pyrimidinone-5-carbonitriles | MCF-7, Caco-2 | Potent Cytotoxicity | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of compounds.[14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells.[4]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, cardiovascular disease, and cancer.[1] Pyrimidine derivatives have demonstrated significant anti-inflammatory potential by targeting key mediators of the inflammatory response.[15]

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyrimidine derivatives are primarily attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.[1][15]

-

Inhibition of Cyclooxygenase (COX) Enzymes: A primary mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.[1][16] Selective COX-2 inhibition is a desirable therapeutic strategy as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[16]

-

Suppression of Pro-inflammatory Cytokines: Many pyrimidine derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) by modulating signaling pathways like the nuclear factor kappa B (NF-κB) pathway.[15][17]

Quantitative Data on Anti-inflammatory Activity

The in vitro anti-inflammatory activity of pyrimidine compounds is often assessed by their ability to inhibit COX-1 and COX-2 enzymes.

| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) | Reference |

| L1 | >100 | 0.25 | >400 | [16] |

| L2 | >100 | 0.38 | >263 | [16] |

| Meloxicam (Reference) | 25.1 | 0.45 | 55.8 | [16] |

| Piroxicam (Reference) | 0.18 | 1.82 | 0.1 | [16] |

Experimental Protocol: COX-2 Inhibition Assay

A common method to assess the inhibitory potential of compounds against COX-2 is through a colorimetric or fluorometric assay.[14]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be quantified.

Step-by-Step Methodology:

-

Enzyme and Compound Pre-incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with the test pyrimidine derivative at various concentrations in a reaction buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Incubation: Allow the reaction to proceed for a specific time at a controlled temperature.

-

Signal Detection: Stop the reaction and measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The rise of multidrug-resistant pathogens and the emergence of new viral threats necessitate the continuous development of novel anti-infective agents.[18][19] Pyrimidine derivatives have shown significant promise in this area, exhibiting broad-spectrum activity against various bacteria, fungi, and viruses.[20][21][22]

Core Mechanisms of Antimicrobial and Antiviral Action

-

Antimicrobial: The antimicrobial activity of pyrimidine derivatives can be attributed to various mechanisms, including the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication.[18][23] Some derivatives function by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis and, consequently, DNA synthesis.[14]

-

Antiviral: As antiviral agents, pyrimidine derivatives often act as nucleoside analogs that, after intracellular phosphorylation, inhibit viral polymerases, thus terminating the elongation of the viral nucleic acid chain.[19][24] They have shown efficacy against a range of viruses, including influenza virus, herpes virus, and human immunodeficiency virus (HIV).[19][22][25] Some pyrimidine compounds can also inhibit host cell pyrimidine biosynthesis, thereby creating an antiviral state.[26]

Quantitative Data on Antimicrobial Activity

The in vitro antimicrobial efficacy of pyrimidine compounds is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[14]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,4-disubstituted-6-thiophenyl-pyrimidine | MRSA | 2 | [18] |

| 2,4-disubstituted-6-thiophenyl-pyrimidine | VREs | 2 | [18] |

| Pyrimidines of 6-chlorobenzimidazoles (Va, Vb, Vd, Vf) | Aspergillus niger, Candida albicans | Excellent Activity | [20] |

| Amino-pyrimidine derivatives (3a-j) | Candida albicans, Aspergillus niger | Synergistic and Superior Activity | [27] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Compound Dilution: Prepare a serial two-fold dilution of the pyrimidine derivative in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. ijsat.org [ijsat.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. ijrpr.com [ijrpr.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. wjarr.com [wjarr.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 21. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 22. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 24. researchgate.net [researchgate.net]

- 25. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. rjptonline.org [rjptonline.org]

A Technical Guide to 1-(Pyrimidin-5-yl)ethanamine: Synthesis, Properties, and Therapeutic Potential

This document provides a comprehensive technical overview of 1-(Pyrimidin-5-yl)ethanamine, a heterocyclic amine of significant interest to the fields of medicinal chemistry and drug development. While not extensively cataloged in public databases, its structural motifs suggest considerable therapeutic potential. This guide elucidates the core chemical identifiers, a robust synthetic pathway, and the scientific rationale for its importance, grounded in the established value of the aminopyrimidine scaffold.

Core Molecular Identifiers

Precise identification is paramount for regulatory compliance, patent applications, and scientific communication. As this compound is not widely listed in chemical databases, its key identifiers have been generated based on its molecular structure.

| Identifier | Value | Source |

| IUPAC Name | 1-(Pyrimidin-5-yl)ethan-1-amine | Generated |

| Molecular Formula | C₆H₉N₃ | Calculated |

| Molecular Weight | 123.16 g/mol | Calculated |

| InChI | InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3 | Generated |

| InChIKey | ZWNJLFPKDUNLSD-UHFFFAOYSA-N | Generated |

| CAS Number | Not assigned in public databases | N/A |

| Related Compound | (R)-1-(Pyrimidin-5-yl)ethanamine hydrochloride | BLDpharm[1] |

Note: The lack of a CAS number suggests that this compound is a novel or non-commercial chemical entity, underscoring the need for the detailed synthetic protocol provided herein.

Strategic Synthesis via Reductive Amination

The most logical and efficient pathway to synthesize this compound is through the reductive amination of its corresponding ketone precursor, 1-(Pyrimidin-5-yl)ethan-1-one. This cornerstone reaction in medicinal chemistry is widely utilized for its reliability and high yield in forming C-N bonds[2].

The process involves two key stages: the formation of an imine intermediate followed by its in-situ reduction to the target amine.

Sources

The Pyrimidine Nucleus: A Privileged Scaffold for Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to mimic endogenous purines and engage in a multitude of non-covalent interactions has led to the development of a diverse array of clinically successful drugs. This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrimidine-based compounds, with a focus on their applications in oncology, immunology, and virology. We will delve into the molecular mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for target identification and validation, offering a practical resource for researchers in the field of drug discovery.

Introduction: The Versatility of the Pyrimidine Core

The six-membered heterocyclic pyrimidine ring is a cornerstone of life, forming the structural basis of the nucleobases cytosine, thymine, and uracil.[1] This inherent biological relevance allows pyrimidine-based compounds to readily interact with a wide range of biomolecules, including enzymes and receptors, often with high affinity and specificity.[2] The synthetic tractability of the pyrimidine scaffold further enhances its appeal, enabling chemists to generate vast libraries of derivatives with finely tuned pharmacological properties. Consequently, pyrimidine-containing molecules have been successfully developed as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[2] This guide will illuminate the key protein targets that are effectively modulated by this versatile chemical entity.

Key Therapeutic Targets in Oncology

The dysregulation of cellular signaling pathways is a hallmark of cancer, and pyrimidine-based compounds have proven to be particularly adept at targeting key nodes in these networks.

Protein Kinases: The "On-Switches" of Cancer

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cell growth, proliferation, and survival. Their aberrant activation is a common driver of tumorigenesis, making them prime targets for cancer therapy.[3] Pyrimidine derivatives, acting as ATP-competitive inhibitors, have been successfully developed to target several key kinase families.

The EGFR signaling pathway plays a pivotal role in the development and progression of various solid tumors.[4][5] Overexpression or activating mutations of EGFR lead to uncontrolled cell proliferation and survival.[4][5] Pyrimidine-based inhibitors, such as Gefitinib and Erlotinib , function by reversibly binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby blocking its autophosphorylation and downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[6][7][8]

Signaling Pathway: EGFR Inhibition by Pyrimidine-Based Drugs

Caption: EGFR signaling and its inhibition by pyrimidine-based drugs.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[9] VEGFRs, particularly VEGFR-2, are key mediators of this process.[10][11] Several pyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration.[10][11][12][13]

CDKs are a family of protein kinases that control the progression of the cell cycle.[14] Their dysregulation is a common feature of cancer, leading to uncontrolled cell division. Pyrimidine-based inhibitors have been designed to target specific CDKs, such as CDK4/6, inducing cell cycle arrest and preventing tumor growth.[14][15] These inhibitors often mimic the purine ring of ATP, competing for the binding site on the kinase.[14]

Metabolic Enzymes: Fueling Cancer Growth

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation. Targeting key enzymes in these pathways represents a promising therapeutic strategy.

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids.[16] Pyrimidine-based antifolates, such as Methotrexate , are potent inhibitors of DHFR, leading to the depletion of precursors required for DNA synthesis and cell proliferation.[16]

Rapidly proliferating cancer cells often rely on the de novo synthesis of pyrimidines to meet their high demand for DNA and RNA precursors.[11][17] This pathway presents several druggable targets.

-

Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes a key step in the de novo pyrimidine synthesis pathway.[2][18][19][20][21] The immunomodulatory drug Leflunomide is converted to its active metabolite, which inhibits DHODH, thereby depleting the pyrimidine pool and arresting the proliferation of activated lymphocytes.[2][18][19][20][21]

-

Thymidylate Synthase (TS): TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[22][3][23][24][25] The pyrimidine analog 5-Fluorouracil (5-FU) is a cornerstone of chemotherapy. Its active metabolite, FdUMP, forms a stable ternary complex with TS and a folate cofactor, leading to the inhibition of DNA synthesis and "thymineless death" in cancer cells.[22][3][23][24][25]

Signaling Pathway: De Novo Pyrimidine Synthesis Inhibition

Caption: Inhibition of de novo pyrimidine synthesis by pyrimidine-based drugs.

Pyrimidine-Based Compounds as Antiviral Agents

The unique ability of pyrimidine analogs to mimic natural nucleosides has been extensively exploited in the development of antiviral therapies. These compounds can interfere with viral replication by targeting essential viral enzymes.[1][22][20][25]

Viral Polymerases

Viral polymerases, such as reverse transcriptase and RNA-dependent RNA polymerase, are crucial for the replication of viral genomes. Pyrimidine-based nucleoside and non-nucleoside inhibitors are key components of antiviral regimens.

-

HIV Reverse Transcriptase (RT): Nucleoside reverse transcriptase inhibitors (NRTIs) are structural analogs of natural deoxynucleotides.[26][27][28] Once phosphorylated within the host cell, they are incorporated into the growing viral DNA chain by HIV RT, leading to chain termination and inhibition of viral replication.[27][28] Non-nucleoside reverse transcriptase inhibitors (NNRTIs), on the other hand, bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.[29]

-

HCV NS5B Polymerase: The RNA-dependent RNA polymerase NS5B is essential for the replication of the hepatitis C virus (HCV).[30][31][32] Both nucleoside and non-nucleoside pyrimidine-based inhibitors have been developed to target this enzyme.[16][30][31][32][33] Nucleoside inhibitors act as chain terminators after being incorporated into the nascent RNA strand, while non-nucleoside inhibitors bind to allosteric sites on the polymerase, disrupting its function.[16][30][31]

Experimental Workflows for Target Identification and Validation

Identifying the specific molecular target of a novel pyrimidine-based compound is a critical step in drug discovery. The following section provides detailed protocols for key experimental techniques.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful, label-free method for identifying the protein targets of small molecules. It is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis.[2][12][18][34][35]

Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)

Caption: A simplified workflow for the DARTS experiment.

Step-by-Step Protocol for DARTS:

-

Cell Lysis:

-

Culture cells of interest to an appropriate density.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the proteome.

-

-

Compound Incubation:

-

Divide the cell lysate into two aliquots: one for treatment with the pyrimidine-based compound and one for the vehicle control (e.g., DMSO).

-

Incubate the lysates with the compound or vehicle at room temperature or 4°C for a specified time (e.g., 1 hour) to allow for binding.

-

-

Limited Proteolysis:

-

Add a protease, such as thermolysin or pronase, to both the compound-treated and vehicle-treated lysates. The concentration of the protease should be optimized to achieve partial digestion of the proteome.

-

Incubate the reactions at room temperature for a defined period (e.g., 10-30 minutes).

-

Stop the proteolysis by adding a protease inhibitor (e.g., EDTA for thermolysin).

-

-

SDS-PAGE and Analysis:

-

Denature the protein samples by adding SDS-PAGE loading buffer and heating.

-

Separate the digested proteins by SDS-PAGE.

-

Visualize the protein bands by Coomassie blue or silver staining.

-

Compare the banding patterns between the compound-treated and vehicle-treated lanes. Proteins that are protected from proteolysis by the compound will appear as more intense bands in the treated lane.

-

Excise the protected protein bands from the gel.

-

-

Mass Spectrometry:

-

Perform in-gel digestion of the excised protein bands (e.g., with trypsin).

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the protein.

-

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[1][35][36][37][38][39][40] It is a robust and high-throughput method for determining the inhibitory activity of compounds against a specific kinase.

Experimental Workflow: ADP-Glo™ Kinase Assay

Caption: The principle of the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol for ADP-Glo™ Kinase Assay:

-

Prepare Reagents:

-

Prepare a serial dilution of the pyrimidine-based inhibitor in the appropriate buffer.

-

Prepare a solution containing the kinase and its specific substrate in kinase buffer.

-

Prepare an ATP solution at the desired concentration.

-

-

Kinase Reaction:

-

In a multi-well plate, add the kinase/substrate solution.

-

Add the serially diluted inhibitor or vehicle control to the wells.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence in each well using a luminometer.

-

The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][21][23][24][36] It is widely used to evaluate the cytotoxic effects of potential anticancer compounds.

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of the pyrimidine-based compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the serially diluted compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value, the concentration at which the compound inhibits cell growth by 50%.

-

Conclusion and Future Directions

The pyrimidine scaffold continues to be a remarkably fruitful source of therapeutic innovation. Its inherent biological relevance and synthetic versatility have enabled the development of a wide range of drugs targeting a diverse array of proteins implicated in human disease. From the inhibition of oncogenic kinases and metabolic enzymes to the disruption of viral replication, pyrimidine-based compounds have made a significant impact on modern medicine.

Future research in this area will likely focus on the development of more selective and potent inhibitors, particularly for challenging targets such as mutant kinases that drive drug resistance. The exploration of novel pyrimidine-based scaffolds and the application of advanced drug design strategies, such as structure-based design and computational modeling, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation into the therapeutic targets of pyrimidine-based compounds holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

- Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds, 15(3), 289-303. [Link]

- Breedveld, F. C. (2000). Leflunomide: mode of action in the treatment of rheumatoid arthritis.

- Fox, A. W., et al. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. Clinical Immunology, 93(3), 198-208. [Link]

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

- Rückmann, J., et al. (1998). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. Biochemical Pharmacology, 56(10), 1275-1281. [Link]

- The Influence of Cell Cycle Regulation on Chemotherapy. (n.d.).

- Request PDF. (n.d.). Mechanism of Action for Leflunomide in Rheumatoid Arthritis.

- 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STR

- Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 7(6), 606-614. [Link]

- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 13(8), 1551-1569. [Link]

- What is the mechanism of Fluorouracil? (2024, July 17).

- Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology, 3(4), 163-180. [Link]

- Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors: Future Medicinal Chemistry. (n.d.). [Link]

- Beaulieu, P. L., & Tsantrizos, Y. S. (2007). Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of HCV infections.

- Bisacchi, G. S., & Slusarchyk, W. A. (2000). Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of HCV infections.

- El-Sayed, M. A., et al. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic Chemistry, 78, 332-343. [Link]

- El-Gamal, M. I., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]

- ADP-Glo™ Kinase Assay. (n.d.).

- Di Mola, A., et al. (2018). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 23(10), 2636. [Link]

- Mokhtar, M. A., et al. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 23(24), 15647. [Link]

- ADP-Glo(TM) Assay Formats and Step-By-Step Protocol. (n.d.).

- 3,5,7-Substituted Pyrazolo[4,3- d ]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. (n.d.).

- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). NCBI. [Link]

- Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. (n.d.). Bentham Science. [Link]

- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023, January 31). NCBI. [Link]

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel

- Powis, G., & Workman, P. (2001). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Viruses, 3(8), 1743-1756. [Link]

- Nucleoside and nucleotide reverse transcriptase inhibitors. (n.d.). HIV Management Guidelines. [Link]

- Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition. (2006, August 4). PubMed. [Link]

- The HCV NS5B nucleoside and non-nucleoside inhibitors. (n.d.). PubMed. [Link]

- 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. (n.d.).

- Nucleoside Reverse Transcriptase Inhibitors. (n.d.). ViralZone. [Link]

- What is the mechanism of Gefitinib? (2024, July 17).

- Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. (n.d.). NCBI. [Link]

- Mechanism of action of gefitinib. (n.d.).

- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.).

- Pyrido[2,3- d ]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. (n.d.).

- Reverse-transcriptase inhibitor. (n.d.). Wikipedia. [Link]

- HIV-1 and HIV-2 Reverse Transcriptases: Different Mechanisms of Resistance to Nucleoside Reverse Transcriptase Inhibitors. (n.d.). ASM Journals. [Link]

Sources

- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 2. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 20. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 25. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 26. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 27. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]

- 28. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 29. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of HCV infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]

- 35. promega.com [promega.com]

- 36. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 37. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. carnabio.com [carnabio.com]

An In-Depth Technical Guide: 1-(Pyrimidin-5-yl)ethanamine as a Strategic Building Block in Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, largely due to its integral role in the structure of nucleobases and its capacity for diverse molecular interactions. This guide focuses on a specific, high-value building block: 1-(Pyrimidin-5-yl)ethanamine. We will dissect its structural attributes, outline robust synthetic protocols, and explore its strategic application in drug discovery, with a particular emphasis on the design of kinase inhibitors. This document serves as a technical resource, blending established chemical principles with practical, field-proven insights to empower researchers in the rational design of novel therapeutics.

The this compound Scaffold: A Structural and Physicochemical Analysis

The strategic value of this compound originates from a unique combination of features within a compact molecular framework. The pyrimidine ring itself is electron-deficient and contains two nitrogen atoms that are excellent hydrogen bond acceptors. This feature is fundamental to its frequent role as a "hinge-binding" motif in many enzyme inhibitors, particularly protein kinases.

The introduction of a chiral 1-aminoethyl group at the C5 position adds several layers of utility:

-

A Primary Amine: This serves as a versatile synthetic handle for a wide array of derivatization reactions, including amide bond formation, sulfonylation, and reductive amination, allowing for the systematic exploration of chemical space.

-

A Basic Center: The amine group possesses a pKa that typically ensures it is protonated at physiological pH, providing a positive charge that can engage in crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding site.

-

A Stereocenter: The chiral carbon atom allows for the three-dimensional projection of substituents into specific pockets of a binding site. The differential activity between (R)- and (S)-enantiomers is often a critical factor in achieving potency and selectivity, making stereocontrolled synthesis and separation essential.

Table 1: Computed Physicochemical Properties (Note: As direct experimental data for this compound is not aggregated in public databases, these properties are calculated based on its structure and comparison with its immediate precursor, 5-acetylpyrimidine, and the parent amine, pyrimidin-5-amine.)

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | - |

| Molecular Weight | 123.16 g/mol | - |

| XLogP3 (Predicted) | ~ -0.5 | PubChem |

| Hydrogen Bond Donors | 1 (Amine) | - |

| Hydrogen Bond Acceptors | 2 (Pyrimidine Nitrogens) | - |

| Topological Polar Surface Area | 51.8 Ų | PubChem |

| Formal Charge (pH 7.4) | +1 | - |

Synthesis of the Core Building Block

The most direct and industrially scalable approach to synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 1-(Pyrimidin-5-yl)ethan-1-one (5-acetylpyrimidine). This method allows for the formation of the racemic amine, which can then be used as such or resolved into its constituent enantiomers via chiral chromatography or diastereomeric salt formation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination of 5-Acetylpyrimidine

This protocol is a representative procedure. Optimization of solvent, temperature, and reducing agent may be required based on scale and available equipment.

Materials:

-

1-(Pyrimidin-5-yl)ethan-1-one (1.0 eq)

-

Ammonium Acetate (10.0 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with 1-(Pyrimidin-5-yl)ethan-1-one (1.0 eq) and ammonium acetate (10.0 eq), add methanol to achieve a concentration of approximately 0.2 M.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Causality: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the iminium ion over the ketone, minimizing side reactions.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

-

Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the resulting aqueous residue between DCM and saturated aq. NaHCO₃. Extract the aqueous layer two more times with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product via column chromatography on silica gel, typically using a DCM/MeOH gradient containing a small amount of triethylamine (e.g., 0.5%) to prevent the amine from streaking on the silica.

Strategic Applications in Medicinal Chemistry

The true power of this compound lies in its role as a versatile scaffold for library synthesis. Its primary amine is a nucleophilic handle for elaboration, enabling the exploration of structure-activity relationships (SAR).

Caption: Key derivatization pathways from the primary amine.

Case Study: Scaffolding for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site. A common binding motif involves hydrogen bonds between the inhibitor and the "hinge" region of the kinase that connects the N- and C-lobes. The pyrimidine core is exceptionally well-suited for this role.

Caption: Interaction model of the scaffold in a kinase active site.

The this compound building block provides the hinge-binding pyrimidine and a vector (the ethylamine group) that projects away from the hinge and towards the solvent-exposed region. Attaching different chemical moieties to this amine allows medicinal chemists to "tune" the molecule's properties to achieve selectivity against other kinases and to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Protocol: Parallel Amide Library Synthesis

This protocol describes the synthesis of a small library of amides to explore the SAR of the R-group projecting into the solvent-front.

Materials:

-

(R)- or (S)-1-(Pyrimidin-5-yl)ethanamine (1.0 eq)

-

A diverse set of carboxylic acids (R-COOH) (1.1 eq)

-